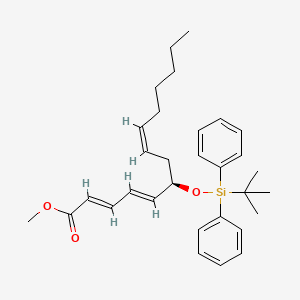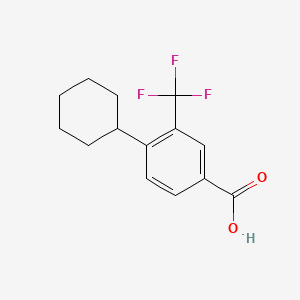
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is a chemical compound with the CAS Number: 916806-97-8 and Linear Formula: C14H15F3O2 . It is a white to yellow solid with a molecular weight of 272.27 .
Molecular Structure Analysis
The InChI Code for 4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid is 1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Cyclohexyl-3-(trifluoromethyl)benzoic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 349.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 165.3±27.9 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Studies
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid has been utilized in the synthesis of complex molecular structures. For instance, it has been involved in the preparation of certain dienyl ester derivatives, which react with specific compounds to afford dinuclear complexes. These complexes have been studied for their potential in hydrogenation processes and their molecular structures have been analyzed through single-crystal X-ray structure analyses (Vieille-Petit, Therrien, & Süss-Fink, 2004).
Degradation and Stability Analysis
The degradation processes and stability of compounds similar to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid have been a subject of research. For instance, a study using liquid chromatography coupled with mass spectrometry (LC-MS/MS) aimed to understand the stability of nitisinone, a compound with a similar structure, under various conditions, providing insights into its properties and potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Catalysis and Reaction Studies
This chemical has also been employed in studies focusing on catalytic processes and chemical reactions. For instance, it has been used in the synthesis of various benzoic acid derivatives, exploring optimal conditions for reactions and the efficiency of different catalysts. Such research contributes to a better understanding of chemical synthesis processes and the development of more effective catalysts (Hong, 2004).
Fungicidal Activity Research
Research has also explored the fungicidal activity of compounds derived from 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid. Studies on triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from similar benzoic acids, have shown promising antifungal activities, indicating potential applications in agriculture and plant protection (Li, Dai, Song, Mi, & Tang, 2010).
Metabolic Fate and Structure-Relationship Studies
The metabolic fate of benzoic acids and their derivatives, including compounds similar to 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid, has been the focus of several studies. These investigations utilize computational chemistry and spectroscopy to understand how these compounds are metabolized in biological systems, which is crucial for assessing their safety and efficacy in various applications (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWQGDFYIINJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3-(trifluoromethyl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



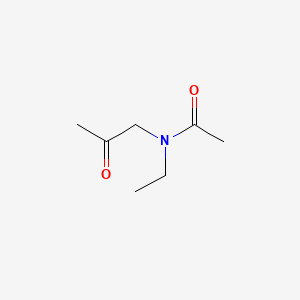
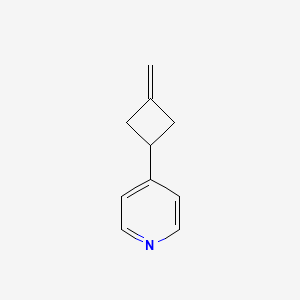
![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)
![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)

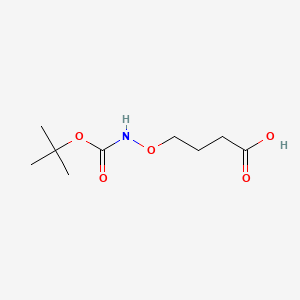
![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)
